N-Fmoc-(R)-2-(methylamino)butyric acid
Overview
Description
N-Fmoc-®-2-(methylamino)butyric acid, also known as Fmoc-Mabu-OH , is a critical reagent used in the synthesis of peptides and proteins. Its chemical structure includes an Fmoc (9H-fluoren-9-ylmethoxy)carbonyl group attached to the ®-2-(methylamino)butyric acid backbone . The Fmoc group serves as a protecting group during peptide synthesis, facilitating stepwise assembly of amino acids.
Synthesis Analysis
The synthesis of N-Fmoc-®-2-(methylamino)butyric acid involves several steps. While I don’t have access to specific papers, the general synthetic route includes Fmoc protection , followed by amino acid coupling with ®-2-(methylamino)butyric acid. The final product is obtained after deprotection and purification .
Molecular Structure Analysis
The molecular formula of N-Fmoc-®-2-(methylamino)butyric acid is C20H21NO4 , with a molecular weight of 339.4 g/mol . The compound consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to the ®-2-(methylamino)butyric acid moiety .
Chemical Reactions Analysis
N-Fmoc-®-2-(methylamino)butyric acid participates in various chemical reactions during peptide synthesis. Notably, it undergoes amide bond formation with other amino acids, leading to peptide chain elongation. Additionally, deprotection of the Fmoc group occurs under mild conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Fmoc Protection of Amines and Amino Acids
- Application Summary: Fmoc protection is a method used to protect amines and amino acids during chemical reactions. This method is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .
- Methods of Application: The Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols is performed in aqueous media under mild and catalyst-free conditions . The reaction proves to be chemoselective in the presence of ambident nucleophiles .
- Results or Outcomes: The Fmoc protection method is efficient and expeditious, providing a new and environmentally friendly way to protect amines and amino acids during chemical reactions .
2. Fabrication of Functional Materials
- Application Summary: Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .
- Methods of Application: Amino acids and short peptides are modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- Results or Outcomes: The Fmoc-modified amino acids and short peptides can promote the association of building blocks, showing distinct potential for applications in various fields .
3. Efficient Fmoc Removal in Ionic Liquid
- Methods of Application: The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times . The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated .
- Results or Outcomes: This method provides an efficient and environmentally friendly way to remove the Fmoc group from amines and amino acids during chemical reactions .
Future Directions
properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLTUKBCCEZSD-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(R)-2-(methylamino)butyric acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.